2-Cyanoethyl isothiocyanate

Description

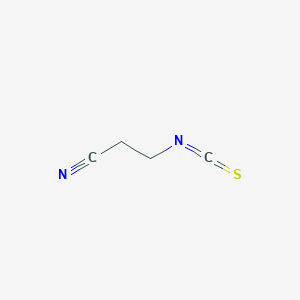

Structure

3D Structure

Properties

IUPAC Name |

3-isothiocyanatopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c5-2-1-3-6-4-7/h1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXGQEJKDMXLBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=S)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172376 | |

| Record name | Isothiocyanic acid, 2-cyanoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18967-32-3 | |

| Record name | Isothiocyanic acid, 2-cyanoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiocyanic acid, 2-cyanoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanoethyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Cyanoethyl isothiocyanate, also known as 3-isothiocyanatopropanenitrile, is a specialty chemical for which detailed experimental data is not extensively available in public literature. This guide compiles available information and provides inferred properties and experimental protocols based on established chemical principles and data from structurally related compounds.

Executive Summary

This compound is an organic compound featuring both a nitrile (-C≡N) and an isothiocyanate (-N=C=S) functional group. This unique combination suggests a potential for diverse reactivity and biological activity, making it a molecule of interest in medicinal chemistry and drug development. The isothiocyanate moiety is a well-known pharmacophore found in many naturally occurring compounds with anticancer and antimicrobial properties, while the nitrile group is a common feature in numerous pharmaceuticals, contributing to metabolic stability and target binding. This document provides a comprehensive overview of the known and predicted properties of this compound, its synthesis, reactivity, and potential therapeutic applications.

Chemical and Physical Properties

While specific experimental data for this compound is limited, its properties can be predicted and compared with those of structurally related and commercially available isothiocyanates.

| Property | This compound (Predicted/Known) | 2-Cyanophenyl Isothiocyanate | 2-Chloroethyl Isothiocyanate |

| Molecular Formula | C4H4N2S[1] | C8H4N2S | C3H4ClNS |

| Molecular Weight | 112.15 g/mol | 160.19 g/mol | 121.59 g/mol |

| IUPAC Name | 3-isothiocyanatopropanenitrile[1] | 2-isothiocyanatobenzonitrile | 1-chloro-2-isothiocyanatoethane |

| CAS Number | Not assigned | 81431-98-3 | 6099-88-3 |

| Appearance | Predicted: Colorless to pale yellow liquid | White to off-white crystalline powder | Clear yellow liquid |

| Boiling Point | Predicted: Higher than related alkyl isothiocyanates | Not available | 80 °C at 13 mmHg |

| Melting Point | Not available | 119 °C | 172 °C |

| Density | Predicted: ~1.1 g/mL | 1.12 g/cm³ | 1.265 g/mL at 25 °C |

| Solubility | Predicted: Soluble in organic solvents (e.g., acetone, dichloromethane) | Soluble in organic solvents | Soluble in organic solvents |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for converting primary amines to isothiocyanates. The most common starting material would be 3-aminopropionitrile.

General Synthesis Workflow

A common and effective method for the synthesis of isothiocyanates from primary amines involves the in-situ formation of a dithiocarbamate salt, followed by desulfurization.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on a general method for isothiocyanate synthesis and would require optimization for this specific substrate.[2][3][4][5]

Materials:

-

3-Aminopropionitrile

-

Carbon disulfide (CS2)

-

Triethylamine (Et3N)

-

Tosyl chloride (TsCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dithiocarbamate Salt Formation:

-

To a solution of 3-aminopropionitrile (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC) for the consumption of the starting amine.

-

-

Desulfurization:

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of tosyl chloride (1.1 eq) in anhydrous THF dropwise.

-

Let the reaction stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Chemical Reactivity

The reactivity of this compound is dictated by its two functional groups.

-

Isothiocyanate Group: The carbon atom of the isothiocyanate group is highly electrophilic and readily reacts with nucleophiles.[6][7] This is the basis for its biological activity, as it can form covalent adducts with nucleophilic residues (e.g., cysteine, lysine) on proteins.[8]

-

Nitrile Group: The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions. It can also be reduced to a primary amine. In a biological context, the nitrile group is generally metabolically robust.[9][10]

Biological Activity and Potential Applications in Drug Development

While this compound has not been extensively studied, the known biological activities of related isothiocyanates and the pharmacological relevance of the nitrile group provide a strong rationale for its investigation as a potential therapeutic agent.

Anticancer Activity

Isothiocyanates are well-documented as potential anticancer agents.[11][12] Their mechanisms of action are multifaceted and include:

-

Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells.[13]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at various stages of the cell cycle.

-

Activation of Nrf2 Pathway: Isothiocyanates are potent activators of the Nrf2 transcription factor, which upregulates the expression of antioxidant and detoxification enzymes, protecting normal cells from carcinogens and oxidative stress.[14][15]

Antimicrobial Activity

Various isothiocyanates have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[11] They can disrupt microbial cell membranes and inhibit essential enzymes.

Role of the Cyano Group

The nitrile group is present in over 30 FDA-approved drugs.[9] Its inclusion in a drug candidate can:

-

Enhance Target Binding: The polar nature of the nitrile group can lead to favorable interactions with biological targets.[16]

-

Improve Pharmacokinetic Properties: The nitrile group is generally resistant to metabolic degradation, which can improve the half-life of a drug.[9][10]

-

Act as a Covalent Warhead: In some cases, the nitrile group can act as an electrophile to form covalent bonds with the target protein.[17]

Potential Signaling Pathway Involvement

Isothiocyanates are known to modulate key signaling pathways involved in cellular stress response and inflammation, such as the Nrf2 and NF-κB pathways.

Caption: Putative mechanism of Nrf2 pathway activation by this compound.

Safety and Handling

Note: Specific toxicology data for this compound is not available. The following information is based on the general hazards of isothiocyanates.

-

Toxicity: Isothiocyanates are generally considered to be toxic and irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Inhalation: Avoid inhaling vapors. Work in a well-ventilated fume hood.

-

Skin and Eye Contact: Can cause skin and eye irritation. In case of contact, flush with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

This compound is a promising yet underexplored molecule with potential applications in drug discovery. Its dual functionality suggests a rich chemical reactivity and a potential for significant biological activity, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate its chemical properties, biological effects, and therapeutic potential. This guide provides a foundational understanding for researchers interested in exploring this intriguing compound.

References

- 1. PubChemLite - this compound (C4H4N2S) [pubchemlite.lcsb.uni.lu]

- 2. Isothiocyanate synthesis [organic-chemistry.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 12. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]

- 15. Frontiers | Mechanisms Underlying Biological Effects of Cruciferous Glucosinolate-Derived Isothiocyanates/Indoles: A Focus on Metabolic Syndrome [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Cyanoethyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoethyl isothiocyanate, also known as 3-isothiocyanatopropanenitrile, is a bifunctional organic compound containing both a cyano (-C≡N) and an isothiocyanate (-N=C=S) group. This unique structural feature imparts a distinct reactivity profile, making it a molecule of interest in organic synthesis and potentially in the development of novel therapeutic agents. The electrophilic nature of the isothiocyanate group allows for reactions with a wide range of nucleophiles, while the cyano group can participate in various chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and known biological activities of this compound, tailored for a scientific audience.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. The available information is a combination of experimental data for closely related compounds and predicted values, as specific experimental data for this compound is limited in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂S | [1] |

| Molecular Weight | 112.15 g/mol | [1] |

| Predicted XlogP | 1.3 | [1] |

| Monoisotopic Mass | 112.00952 Da | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Mass Spectrometry: The isothiocyanate group typically leads to characteristic fragmentation patterns. For this compound, predicted mass-to-charge ratios (m/z) for various adducts have been calculated, including [M+H]⁺ at 113.01680 and [M+Na]⁺ at 134.99874.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the asymmetric stretching of the -N=C=S group, typically in the range of 2000-2200 cm⁻¹. Another key feature would be the stretching vibration of the nitrile (-C≡N) group, which appears in the region of 2210-2260 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show two triplet signals corresponding to the two methylene (-CH₂-) groups of the ethyl chain. The chemical shifts would be influenced by the neighboring cyano and isothiocyanate groups.

-

¹³C NMR: The carbon NMR spectrum would provide signals for the four distinct carbon atoms: the nitrile carbon, the two methylene carbons, and the isothiocyanate carbon. The isothiocyanate carbon signal is often broad.

-

Reactivity and Stability

The reactivity of this compound is primarily dictated by the electrophilic carbon atom of the isothiocyanate group, which readily reacts with nucleophiles such as amines, thiols, and alcohols to form thioureas, dithiocarbamates, and thiocarbamates, respectively. This reactivity is the basis for its use as a building block in the synthesis of various heterocyclic compounds.

The presence of the electron-withdrawing cyano group can influence the reactivity of the isothiocyanate moiety. The stability of isothiocyanates can be limited, and they are often sensitive to moisture and light. Storage in a cool, dark, and dry environment is recommended.

Experimental Protocols

Synthesis of Isothiocyanates

A general and widely used method for the synthesis of isothiocyanates involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt in situ, followed by desulfurization.[2][3][4]

General Experimental Workflow for Isothiocyanate Synthesis:

Caption: General workflow for the synthesis of isothiocyanates from primary amines.

Detailed Protocol for a One-Pot Synthesis of Isothiocyanates:

-

To a solution of the primary amine in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.

-

Add carbon disulfide dropwise at room temperature and stir the mixture.

-

After the formation of the dithiocarbamate salt is complete (as monitored by TLC), add a desulfurizing agent (e.g., tosyl chloride).

-

Continue stirring until the reaction is complete.

-

Work up the reaction mixture by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

-

The crude isothiocyanate can then be purified by column chromatography on silica gel.

Analytical Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques for the determination and quantification of isothiocyanates.[5] Due to the lack of a strong chromophore in some isothiocyanates, derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors.[6]

General Workflow for HPLC Analysis of Isothiocyanates:

Caption: General workflow for the HPLC analysis of isothiocyanates.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of isothiocyanates is well-known for its significant anticancer and antimicrobial properties.[7][8][9][10] These biological effects are generally attributed to their ability to modulate various cellular signaling pathways.

Anticancer Activity

Isothiocyanates have been shown to inhibit the growth of various cancer cell lines and prevent carcinogen-induced tumors in animal models.[7][11][12][13] The proposed mechanisms of action include:

-

Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[7][13] This often involves the activation of caspases and modulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: Many isothiocyanates cause cell cycle arrest, typically at the G2/M phase, thereby inhibiting cancer cell proliferation.[7][13]

-

Modulation of Signaling Pathways: Isothiocyanates are known to interact with multiple signaling pathways that are often dysregulated in cancer, including the MAPK and PI3K/Akt pathways.[7]

-

Induction of Phase II Detoxification Enzymes: Isothiocyanates can upregulate the expression of phase II enzymes, such as glutathione S-transferases, which are involved in the detoxification of carcinogens.[11] This is often mediated through the activation of the Nrf2 signaling pathway.

Simplified Signaling Pathway for Isothiocyanate-Induced Apoptosis:

Caption: Simplified intrinsic apoptosis pathway induced by isothiocyanates.

Antimicrobial Activity

Several isothiocyanates have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi, including antibiotic-resistant strains.[5][8][9][10] The proposed mechanisms involve the disruption of cell membrane integrity and the inhibition of essential enzymes. The aromatic isothiocyanates are suggested to be more effective due to their ability to cross bacterial membranes.[10]

Conclusion

This compound is a versatile chemical entity with potential applications in organic synthesis and drug discovery. While specific experimental data for this compound is sparse, the well-documented reactivity and biological activities of the isothiocyanate class of compounds provide a strong rationale for further investigation. Future research should focus on the detailed characterization of its physical and chemical properties, the development of optimized synthetic and analytical methods, and the exploration of its specific biological effects and mechanisms of action. Such studies will be crucial in unlocking the full potential of this compound for scientific and therapeutic applications.

References

- 1. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isothiocyanate synthesis [organic-chemistry.org]

- 3. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. doaj.org [doaj.org]

- 9. ut.primo.exlibrisgroup.com [ut.primo.exlibrisgroup.com]

- 10. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Cyanoethyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Cyanoethyl isothiocyanate, a valuable building block in organic synthesis and drug discovery. The document details the necessary starting materials, reaction schemes, and experimental protocols, and includes quantitative data and characterization for the synthesized compounds.

Overview of Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 3-aminopropionitrile, from readily available starting materials. The subsequent step converts the primary amine functionality of 3-aminopropionitrile into the isothiocyanate group. Two primary methods for this conversion are highlighted: the use of thiophosgene and the reaction with carbon disulfide followed by a desulfurizing agent.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Aminopropionitrile

A detailed and reliable procedure for the synthesis of 3-aminopropionitrile from acrylonitrile and ammonia has been reported in Organic Syntheses.[1]

Reaction:

NC-CH=CH₂ + NH₃ → NC-CH₂-CH₂-NH₂

Procedure:

In a series of four 1-liter heavy-walled bottles, 400 mL of concentrated ammonium hydroxide (28-30% ammonia) is combined with 100 mL (80 g, 1.5 moles) of cold acrylonitrile. The bottles are securely stoppered and shaken intermittently until the reaction mixture becomes homogeneous, which typically takes about 5 minutes. The reaction is exothermic, and the temperature will rise to approximately 65°C. The reaction mixtures are allowed to stand for several hours or overnight.

The combined reaction mixtures are then transferred to a 3-liter flask. Water and excess ammonia are removed by distillation under reduced pressure until the boiling point reaches about 50°C/20 mm Hg. The remaining higher-boiling products are then fractionally distilled under reduced pressure.

Data Presentation:

| Product | Boiling Point | Yield | Refractive Index (n_D^20) |

| 3-Aminopropionitrile | 78-79°C / 13 mm Hg | 37% | 1.4395 |

| bis-(β-Cyanoethyl)amine | 134–135°C / 1 mm Hg | 57% | 1.4640 |

Step 2: Synthesis of this compound

Two primary methods are commonly employed for the conversion of 3-aminopropionitrile to this compound.

This method involves the direct reaction of the primary amine with thiophosgene (CSCl₂).[2][3] Thiophosgene is a highly toxic and moisture-sensitive reagent and should be handled with extreme caution in a well-ventilated fume hood.

Reaction:

NC-CH₂-CH₂-NH₂ + CSCl₂ → NC-CH₂-CH₂-N=C=S + 2 HCl

General Procedure:

To a solution of 3-aminopropionitrile in a suitable inert solvent (e.g., dichloromethane or chloroform) and in the presence of a base (e.g., triethylamine or calcium carbonate) to neutralize the generated HCl, a solution of thiophosgene in the same solvent is added dropwise at a low temperature (typically 0-5°C). The reaction is stirred at this temperature for a period and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the salt byproduct. The filtrate is washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Caption: Workflow for the thiophosgene-based synthesis.

This widely used alternative avoids the use of highly toxic thiophosgene.[4][5] The reaction proceeds in two stages: formation of a dithiocarbamate salt, followed by desulfurization to yield the isothiocyanate.

Reaction:

-

NC-CH₂-CH₂-NH₂ + CS₂ + Base → [NC-CH₂-CH₂-NH-CS₂]⁻ [Base-H]⁺ (Dithiocarbamate salt)

-

[NC-CH₂-CH₂-NH-CS₂]⁻ [Base-H]⁺ + Desulfurizing Agent → NC-CH₂-CH₂-N=C=S

General Procedure:

To a solution of 3-aminopropionitrile and a base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide) in a suitable solvent (e.g., chloroform, dichloromethane, or a biphasic system), carbon disulfide is added dropwise at a low temperature. The mixture is stirred to form the dithiocarbamate salt. Following this, a desulfurizing agent is added. Common desulfurizing agents include phosphorus oxychloride, ethyl chloroformate, or dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred until the formation of the isothiocyanate is complete (monitored by TLC). The workup typically involves filtration to remove any precipitates, followed by washing the organic layer with water and brine. After drying and solvent removal, the crude product is purified by vacuum distillation or column chromatography.

Caption: Workflow for the carbon disulfide-based synthesis.

Characterization of this compound

Comprehensive analytical data is essential to confirm the identity and purity of the synthesized this compound.

Quantitative Data Summary:

| Property | Value |

| Molecular Formula | C₄H₄N₂S |

| Molecular Weight | 112.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not explicitly reported, expected to be >150°C |

| Yield | Dependent on the method, generally moderate to high |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum is a key diagnostic tool for identifying the isothiocyanate functional group. A strong, broad absorption band is expected in the region of 2050-2200 cm⁻¹ corresponding to the asymmetric stretching vibration of the -N=C=S group.[6][7] The presence of the nitrile group will be indicated by a sharp absorption band around 2250 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two triplet signals, each integrating to two protons. The triplet corresponding to the methylene group adjacent to the nitrile group (NC-CH₂ -CH₂-NCS) would appear further downfield than the methylene group adjacent to the isothiocyanate group (NC-CH₂-CH₂ -NCS).

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the four carbon atoms. The carbon of the isothiocyanate group (-N=C =S) typically appears in the range of 125-140 ppm.[8][9] The nitrile carbon (C N) signal is expected around 117-120 ppm. The two methylene carbons will also be present in the aliphatic region of the spectrum.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 112. Fragmentation patterns characteristic of isothiocyanates may also be observed.[10][11]

Safety Considerations

-

3-Aminopropionitrile: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

-

Thiophosgene: Thiophosgene is highly toxic, corrosive, and a lachrymator. It must be handled with extreme caution in a certified fume hood with appropriate PPE, including respiratory protection.[12]

-

Carbon Disulfide: Carbon disulfide is highly flammable and toxic. It should be handled in a well-ventilated area away from ignition sources.

-

General Precautions: All synthetic procedures should be carried out by trained personnel in a well-equipped laboratory. Appropriate safety measures should be in place to handle potentially hazardous materials and reactions.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt the general procedures to their specific laboratory conditions and scale.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mst.elsevierpure.com [mst.elsevierpure.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. scispace.com [scispace.com]

- 11. scispace.com [scispace.com]

- 12. Thiophosgene - Wikipedia [en.wikipedia.org]

The Core Mechanism of Action of 2-Cyanoethyl Isothiocyanate: An In-depth Technical Guide

Disclaimer: Scientific literature with a specific focus on the mechanism of action of 2-Cyanoethyl isothiocyanate (CEITC) is limited. This guide provides a detailed overview of the core mechanisms attributed to isothiocyanates (ITCs) as a class, with a significant emphasis on the extensively studied phenethyl isothiocyanate (PEITC). Due to its structural similarity, the mechanisms outlined for PEITC are considered highly likely to be relevant to CEITC. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and the Isothiocyanate Family

Isothiocyanates (ITCs) are a group of naturally occurring organosulfur compounds found in cruciferous vegetables such as broccoli, watercress, and cabbage.[1] They are produced from the enzymatic hydrolysis of glucosinolates.[2] Among the various ITCs, this compound (CEITC) is a less-studied member of this family. However, the broader class of ITCs, particularly phenethyl isothiocyanate (PEITC), sulforaphane (SFN), and benzyl isothiocyanate (BITC), have garnered significant attention for their potent chemopreventive and therapeutic effects in cancer.[1][3][4]

The core mechanism of action of ITCs is multifaceted, involving the induction of apoptosis, modulation of critical signaling pathways such as Nrf2 and NF-κB, and induction of cell cycle arrest.[1][5] These activities are largely attributed to the electrophilic nature of the isothiocyanate group (-N=C=S), which readily reacts with sulfhydryl groups of cysteine residues in proteins, thereby altering their function.

Induction of Apoptosis: A Primary Anti-Cancer Mechanism

A hallmark of the anti-cancer activity of ITCs is their ability to selectively induce apoptosis in malignant cells while having a minimal effect on normal cells.[6][7] This programmed cell death is orchestrated through multiple interconnected pathways.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is a major route through which ITCs trigger apoptosis. This pathway is centered on the mitochondria and is regulated by the Bcl-2 family of proteins.

-

Generation of Reactive Oxygen Species (ROS): ITCs, including PEITC, have been shown to induce the production of reactive oxygen species within cancer cells.[8][9] This increase in ROS disrupts the cellular redox balance, leading to oxidative stress.

-

Mitochondrial Membrane Depolarization: The accumulation of ROS leads to the disruption of the mitochondrial membrane potential.[8]

-

Release of Pro-Apoptotic Factors: The compromised mitochondrial membrane releases key pro-apoptotic proteins such as cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G into the cytoplasm.[8][10]

-

Caspase Activation: Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9.[10] Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[8][9][10]

-

Regulation by Bcl-2 Family Proteins: ITCs modulate the expression of Bcl-2 family proteins, promoting the expression of pro-apoptotic members like Bax and inhibiting the expression of anti-apoptotic members like Bcl-2.[7][8]

The Extrinsic (Death Receptor) Apoptosis Pathway

While the intrinsic pathway is predominant, some studies suggest that ITCs can also engage the extrinsic pathway. This involves the activation of death receptors on the cell surface, such as Fas and TRAIL receptors, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial pathway.

Caption: Putative Intrinsic Apoptosis Pathway Induced by CEITC.

Modulation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant and phase II detoxification enzymes.[11][12]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11] ITCs, being electrophilic, can react with cysteine residues on Keap1.[13] This modification leads to a conformational change in Keap1, causing it to release Nrf2.[13] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[12]

Key Nrf2-regulated genes include:

-

Heme oxygenase-1 (HO-1)

-

NAD(P)H:quinone oxidoreductase 1 (NQO1)

-

Glutathione S-transferases (GSTs)

The activation of the Nrf2 pathway is a key mechanism of the chemopreventive effects of ITCs, as it enhances the cellular capacity to detoxify carcinogens and combat oxidative stress.[5][11]

Caption: Putative Nrf2 Pathway Activation by CEITC.

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, ITCs can inhibit cancer cell proliferation by causing cell cycle arrest, primarily at the G2/M phase.[3][10] This prevents the cells from dividing and proliferating.

The mechanism of G2/M arrest involves the modulation of key cell cycle regulatory proteins:

-

Downregulation of Cdc25C: ITCs can lead to a decrease in the expression of the cell division cycle 25C (Cdc25C) phosphatase.

-

Inhibition of Cyclin B1/CDK1 Complex: This leads to the accumulation of the inactive, phosphorylated form of cyclin-dependent kinase 1 (Cdk1 or Cdc2). The Cyclin B1/CDK1 complex is essential for entry into mitosis.

-

Induction of p21: Some ITCs can induce the expression of the cyclin-dependent kinase inhibitor p21, which can also contribute to cell cycle arrest.[14]

By arresting the cell cycle, ITCs provide a window for the cell to either repair DNA damage or undergo apoptosis if the damage is too severe.

Caption: Putative Mechanism of CEITC-Induced G2/M Cell Cycle Arrest.

Quantitative Data on Isothiocyanate Activity

Table 1: IC50 Values of Phenethyl Isothiocyanate (PEITC) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MDA-MB-231 | Breast Cancer | 7.2 | Not Specified |

| T47D | Breast Cancer | 9.2 | Not Specified |

| BT549 | Breast Cancer | 11.9 | Not Specified |

| MCF-7 | Breast Cancer | 10.6 | Not Specified |

| SKBR3 | Breast Cancer | 26.4 | Not Specified |

| ZR-75-1 | Breast Cancer | 40.4 | Not Specified |

| SKOV-3 | Ovarian Cancer | ~27.7 | Not Specified |

| OVCAR-3 | Ovarian Cancer | ~23.2 | Not Specified |

| NUTU-19 | Ovarian Cancer | ~25.1 | Not Specified |

| CaSki | Cervical Cancer | ~15 | 24 |

Data sourced from multiple studies.[3][8]

Table 2: IC50 Values of Sulforaphane (SFN) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| T24 | Bladder Cancer | 26.9 | 24 |

| T24 | Bladder Cancer | 15.9 | 48 |

| MCF-7 | Breast Cancer | 12.5 | 24 |

| MCF-7 | Breast Cancer | 7.5 | 48 |

Data sourced from multiple studies.[3][15]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanisms of action of ITCs. These can be adapted for the study of CEITC.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the ITC (e.g., 0-100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[16]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the ITC at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways.

-

Protein Extraction: Treat cells with the ITC, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, Nrf2, p-CDK1).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

While direct experimental evidence for this compound is still emerging, the well-established mechanisms of action for structurally similar isothiocyanates, particularly PEITC, provide a strong foundation for understanding its potential anti-cancer activities. The core mechanisms likely involve the induction of apoptosis via the intrinsic mitochondrial pathway, the activation of the cytoprotective Nrf2 signaling pathway, and the inhibition of cell proliferation through G2/M cell cycle arrest. Further research is warranted to specifically delineate the molecular targets and signaling pathways modulated by CEITC and to quantify its potency in various cancer models. This will be crucial for its potential development as a chemopreventive or therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell death induction by isothiocyanates and their underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenethyl isothiocyanate induces apoptosis and inhibits cell proliferation and invasion in Hep-2 laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 9. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Phenethyl isothiocyanate induces cell cycle arrest and reduction of α- and β- tubulin isotypes in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of 2-Cyanoethyl Isothiocyanate with Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the -N=C=S functional group. They are widely recognized for their biological activities, including chemopreventive and therapeutic properties. This guide focuses on the reactivity of a specific isothiocyanate, 2-cyanoethyl isothiocyanate, with amino acids. While specific quantitative data for this compound is limited in the available scientific literature, this document provides a comprehensive overview of the well-established reactivity of the isothiocyanate group with amino acid residues. The principles, reaction mechanisms, and experimental considerations detailed herein are based on studies of analogous isothiocyanates and are intended to serve as a foundational resource for researchers working with this compound.

The reactivity of isothiocyanates is primarily dictated by the electrophilic nature of the central carbon atom in the -N=C=S group, making it susceptible to nucleophilic attack by the functional groups present in amino acid side chains and the N-terminal α-amino group. The most significant reactions occur with the thiol group of cysteine and the ε-amino group of lysine.

Core Reactivity with Amino Acids

The primary reactions of isothiocyanates with amino acids involve the nucleophilic addition of the amino or thiol groups to the central carbon of the isothiocyanate moiety.

Reaction with Primary Amines (e.g., Lysine)

Isothiocyanates react with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form stable thiourea derivatives. This reaction is highly pH-dependent, favoring alkaline conditions (pH 9-11) where the amino group is deprotonated and thus more nucleophilic.

General Reaction Scheme with Amines:

Caption: Formation of a thiourea adduct.

Reaction with Thiols (e.g., Cysteine)

The reaction of isothiocyanates with the thiol group of cysteine residues results in the formation of dithiocarbamate adducts. This reaction is favored at a slightly acidic to neutral pH range (pH 6-8). Dithiocarbamate formation is often reversible, and the isothiocyanate can be transferred to other nucleophiles, such as amines, in a process known as transthiocarbamoylation.

General Reaction Scheme with Thiols:

Caption: Formation of a dithiocarbamate adduct.

Quantitative Data on Isothiocyanate Reactivity

Table 1: Reactivity of Various Isothiocyanates with Thiol Groups on Tubulin

| Isothiocyanate | ITC:Tubulin Cysteine Ratio | Number of Thiols Modified |

| Benzyl-ITC (BITC) | 1:1 | 9.5 |

| Benzyl-ITC (BITC) | 2:1 | 11.7 |

| Phenethyl-ITC (PEITC) | 1:1 | 6.2 |

| Phenethyl-ITC (PEITC) | 2:1 | 9.1 |

| Sulforaphane (SFN) | 1:1 | 2. |

Solubility Profile of 2-Cyanoethyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Cyanoethyl isothiocyanate. Due to the limited availability of direct quantitative solubility data for this compound, this guide also includes data for the structurally related compounds, propionitrile and ethyl isothiocyanate, to provide a predictive understanding of its solubility profile. The information is presented to assist in experimental design, formulation development, and other research applications.

Estimated Solubility of this compound

-

Propionitrile (Cyanoethane) : The nitrile group imparts polarity to the molecule. Propionitrile is miscible with water and many organic solvents, including alcohols, ethers, and ketones.[1] It is quite soluble in water due to its ability to form hydrogen bonds.[1]

-

Ethyl Isothiocyanate : The isothiocyanate group generally confers solubility in organic solvents and limited solubility in water. Ethyl isothiocyanate is described as very slightly soluble in water, but freely soluble in ether and soluble in ethanol.[2]

Based on these related compounds, it is anticipated that this compound will exhibit good solubility in polar organic solvents and limited solubility in water. The presence of the polar nitrile group may enhance its aqueous solubility compared to other alkyl isothiocyanates.

Data Presentation: Solubility of Structurally Related Compounds

The following tables summarize the available quantitative and qualitative solubility data for propionitrile and ethyl isothiocyanate.

Table 1: Quantitative Solubility of Propionitrile in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 20 | 11.9 |

| 25 | 10.3 |

| 40 | 11.9 |

| 100 | 29 |

Table 2: Qualitative and Predicted Solubility of Propionitrile and Ethyl Isothiocyanate

| Compound | Solvent | Solubility |

| Propionitrile | Alcohol | Miscible |

| Diethyl Ether | Miscible | |

| Dimethylformamide (DMF) | Miscible | |

| Acetone | Miscible | |

| Benzene | Miscible | |

| Dichloroethylene | Miscible | |

| Ethyl Isothiocyanate | Water | Very Slightly Soluble |

| Predicted: 1.42 g/L | ||

| Ether | Freely Soluble | |

| Ethanol | Soluble | |

| Chloroform | Sparingly Soluble | |

| Ethyl Acetate | Soluble | |

| Chlorinated Hydrocarbons | Soluble | |

| Aromatic Hydrocarbons | Soluble |

Disclaimer: The data presented in Tables 1 and 2 are for structurally related compounds and should be used as an estimation for the solubility of this compound. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of an isothiocyanate, adapted from a procedure for a related compound. This protocol can be applied to determine the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, etc.)

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringes and syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solute.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 10-15 minutes) to pellet any remaining undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, undissolved particles.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area (or height) from the HPLC analysis against the concentration of the standard solutions.

-

Determine the concentration of this compound in the experimental samples by interpolating their peak areas on the calibration curve.

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

-

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Synthesis of this compound

Isothiocyanates are commonly synthesized from primary amines. A prevalent method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurizing agent. For this compound, the starting material would be 3-aminopropionitrile.

General Synthesis Pathway

Caption: Common synthesis route for this compound.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. 2-CHLOROETHYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 3. Visualization_graphviz package — RetSynth 2 documentation [sandialabs.github.io]

- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. m.youtube.com [m.youtube.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Graphviz [graphviz.org]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. graphviz - How to draw multiple graphs with dot? - Stack Overflow [stackoverflow.com]

2-Cyanoethyl isothiocyanate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core molecular information for 2-Cyanoethyl isothiocyanate, a compound of interest in various research and development applications. The following sections detail its fundamental chemical properties.

Molecular Formula and Weight

The essential quantitative data for this compound is summarized in the table below. This information is foundational for any experimental design, analytical procedure, or computational modeling involving this compound.

| Property | Value |

| Chemical Formula | C4H4N2S[1] |

| Monoisotopic Mass | 112.00952 Da[1] |

Chemical Structure

To visualize the atomic arrangement and bonding of this compound, a logical diagram of its structure is provided.

Caption: Chemical structure of this compound.

Note: Experimental protocols and signaling pathways are not applicable to the determination of fundamental molecular properties such as formula and weight, which are derived from the compound's intrinsic structure.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Cyanoethyl Isothiocyanate

This guide provides a detailed overview of the expected spectroscopic data for 2-Cyanoethyl isothiocyanate (also known as 3-isothiocyanatopropanenitrile). The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted data based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | Triplet | 2H | -CH₂-NCS |

| ~2.8 | Triplet | 2H | -CH₂-CN |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~130 | -N=C=S |

| ~117 | -C≡N |

| ~45 | -CH₂-NCS |

| ~18 | -CH₂-CN |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2250 | C≡N stretch |

| ~2100 | -N=C=S asymmetric stretch |

| ~2900-3000 | C-H stretch (alkane) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 112 | [M]⁺ (Molecular Ion) |

| 85 | [M - HCN]⁺ |

| 58 | [M - CH₂CN]⁺ |

| 54 | [CH₂CH₂CN]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, filter the solution to remove any particulate matter.

-

-

Instrumentation:

-

A standard NMR spectrometer operating at a frequency of 300 MHz or higher.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon environment.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Instrumentation:

-

A standard FT-IR spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the clean salt plate.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 1-10 µg/mL.

-

-

Instrumentation:

-

A mass spectrometer equipped with an electron ionization (EI) source.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Ionize the sample using a standard electron energy (typically 70 eV).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

-

The resulting mass spectrum will show the molecular ion and various fragment ions. The molecular ion is the ion corresponding to the intact molecule.[1]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Natural Occurrence of 2-Cyanoethyl Isothiocyanate Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables of the Brassicaceae family.[1][2][3] These compounds are not present in their active form in intact plant tissues. Instead, they exist as their stable precursors, glucosinolates.[2][4] When the plant material is crushed, chewed, or otherwise damaged, the enzyme myrosinase is released and hydrolyzes the glucosinolates into various breakdown products, including isothiocyanates, nitriles, and thiocyanates.[2][5][6] The specific products formed depend on factors such as pH, temperature, and the presence of specifier proteins.[5][6] This guide focuses on the natural precursors of 2-cyanoethyl isothiocyanate, a compound of interest for its potential biological activities.

The Precursor: Progoitrin and its Isomer

The direct precursor to isothiocyanates that could potentially form a 2-cyanoethyl structure is progoitrin , also known as 2-hydroxy-3-butenyl glucosinolate.[7][8][9] Its stereoisomer, epiprogoitrin , also occurs naturally and serves a similar role.[1][3] Upon enzymatic hydrolysis by myrosinase, progoitrin typically yields an unstable isothiocyanate that can spontaneously cyclize to form goitrin (an oxazolidine-2-thione), which is known for its goitrogenic properties.[7][10] However, under specific conditions, the hydrolysis of glucosinolates with a terminal double bond in their side chain can lead to the formation of nitriles, which are compounds containing a cyano group. While the direct formation of this compound is not the primary breakdown pathway, the potential for cyano-containing compounds to arise from progoitrin hydrolysis makes it the key precursor of interest.

Natural Occurrence and Quantitative Data

Progoitrin and epiprogoitrin are found in a variety of widely consumed Brassica vegetables. The concentration of these glucosinolates can vary significantly depending on the plant variety, growing conditions, and the part of the plant analyzed.[11][12] Below is a summary of quantitative data for progoitrin and epiprogoitrin in selected vegetables.

| Vegetable | Plant Part | Progoitrin Content (μmol/g DW) | Epiprogoitrin Content (μmol/g DW) | Reference |

| Cabbage (Brassica oleracea var. capitata) | Head | 0.16 - 8.54 | 0.01 - 0.79 | [11][13] |

| Chinese Cabbage (Brassica rapa ssp. pekinensis) | Edible Part | 0.16 - 8.54 | 0.01 - 0.79 | [3][13] |

| Brussels Sprouts (Brassica oleracea var. gemmifera) | Leaf | Present (major) | Not specified | [12] |

| Kale (Brassica oleracea var. acephala) | Leaf | Present | Not specified | [8] |

| Rapeseed (Brassica napus) | Seed | 1.01 - 2.23 | Not specified | [6] |

DW = Dry Weight. Note that concentrations can vary significantly between different cultivars and studies.

Experimental Protocols

Extraction and Quantification of Progoitrin and Epiprogoitrin from Plant Material

This protocol outlines a general method for the extraction and quantification of progoitrin and epiprogoitrin using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a widely accepted and sensitive technique.[13][14]

1. Sample Preparation:

- Harvest fresh plant material and immediately freeze in liquid nitrogen to halt enzymatic activity.

- Lyophilize (freeze-dry) the plant material to a constant weight.

- Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction:

- Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

- Add 1 mL of 70% methanol and vortex thoroughly.

- Incubate the mixture in a water bath at 70°C for 20 minutes, vortexing every 5 minutes.

- Centrifuge at 12,000 x g for 10 minutes.

- Carefully collect the supernatant.

- Repeat the extraction process on the pellet with another 1 mL of 70% methanol and combine the supernatants.

3. Desulfation (Optional but Recommended for HPLC-UV analysis):

- The combined supernatant contains intact glucosinolates. For some analytical methods, desulfation is performed to improve chromatographic separation. This step can be bypassed for direct LC-MS/MS analysis.

4. UPLC-MS/MS Analysis:

- Chromatographic Conditions:

- Column: A hydrophilic interaction chromatography (HILIC) column is often suitable for separating these polar compounds.[1] A C18 column can also be used.[13]

- Mobile Phase: A gradient of acetonitrile and water, both with a small amount of formic acid or ammonium formate, is typically used.[13][14]

- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

- Injection Volume: 5-10 µL.

- Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for glucosinolate analysis.

- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for progoitrin and epiprogoitrin are monitored.[14]

- Quantification: A calibration curve is generated using certified reference standards of progoitrin and epiprogoitrin to determine the concentration in the samples.

Visualizations

Biosynthetic Pathway of Progoitrin

The biosynthesis of glucosinolates is a complex process that starts with amino acid precursors. For aliphatic glucosinolates like progoitrin, the initial precursor is typically methionine. The pathway involves chain elongation, formation of the core glucosinolate structure, and side-chain modifications.[15]

Caption: Biosynthetic pathway of progoitrin from methionine.

Experimental Workflow for Glucosinolate Analysis

The following diagram illustrates the key steps in the experimental workflow for the extraction and analysis of progoitrin from plant samples.

Caption: Experimental workflow for glucosinolate analysis.

Hydrolysis of Progoitrin

This diagram shows the enzymatic hydrolysis of progoitrin and the potential formation of different breakdown products.

Caption: Hydrolysis of progoitrin to goitrin and potential nitriles.

References

- 1. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucosinolates and Isothiocyantes in Processed Rapeseed Determined by HPLC-DAD-qTOF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucosinolates - biochemistry, genetics and biological activity - ProQuest [proquest.com]

- 8. - [ebi.ac.uk]

- 9. 2-Hydroxy-3-butenyl glucosinolate | C11H18NO10S2- | CID 17756749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Profiling of Individual Desulfo-Glucosinolate Content in Cabbage Head (Brassica oleracea var. capitata) Germplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Quantification and Diversity Analyses of Major Glucosinolates in Conserved Chinese Cabbage (Brassica rapa L. ssp. pekinensis) Germplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. revista-agroproductividad.org [revista-agroproductividad.org]

An In-depth Technical Guide to the Thermal Stability of 2-Cyanoethyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2-Cyanoethyl isothiocyanate. Due to the limited publicly available data on the specific thermal properties of this compound, this document outlines the general thermal behavior of related isothiocyanates and provides detailed, best-practice experimental protocols for determining the thermal stability of the target compound. This guide is intended to equip researchers with the necessary framework to assess its thermal decomposition profile, a critical parameter in drug development and chemical synthesis.

Introduction to Isothiocyanate Thermal Stability

Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. Their thermal stability is a crucial factor in their synthesis, storage, and application, particularly in the pharmaceutical industry where thermal degradation can lead to loss of efficacy and the formation of potentially toxic byproducts. The thermal decomposition of ITCs can be influenced by factors such as the structure of the R-group, the presence of catalysts, and the chemical environment (e.g., pH, solvent).

Studies on various isothiocyanates, such as allyl isothiocyanate, have shown that they can undergo degradation upon heating.[1][2] For instance, the thermal degradation of allyl isothiocyanate in an aqueous solution at 100°C has been shown to produce a variety of compounds, including diallyl sulfide, diallyl disulfide, and N,N'-diallylthiourea.[1][2] The reactivity of isothiocyanates in aqueous solutions upon heating is strongly dependent on their molecular structure, with shorter side chains and the presence of electron-withdrawing groups generally increasing reactivity.[3]

Quantitative Data on Thermal Stability

| Thermal Analysis Technique | Parameter | Observed Value for this compound | Notes |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition (°C) | Data to be determined | The temperature at which significant weight loss begins. |

| Temperature of Maximum Decomposition Rate (°C) | Data to be determined | The peak of the derivative TGA curve. | |

| Residual Mass (%) | Data to be determined | The percentage of mass remaining at the end of the experiment. | |

| Differential Scanning Calorimetry (DSC) | Melting Point (°C) | Data to be determined | The peak temperature of the endothermic melting event. |

| Enthalpy of Fusion (J/g) | Data to be determined | The heat absorbed during melting. | |

| Glass Transition Temperature (°C) | Data to be determined | If the compound has an amorphous phase. | |

| Decomposition Exotherm/Endotherm | Data to be determined | Indicates whether the decomposition process releases or absorbs heat. |

Proposed Experimental Protocols

To determine the thermal stability of this compound, the following detailed experimental protocols for TGA and DSC are recommended.

3.1. Thermogravimetric Analysis (TGA) Protocol

Thermogravimetric analysis is a fundamental technique for assessing the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[4]

-

Objective: To determine the decomposition temperature range and kinetic parameters of the thermal degradation of this compound.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation:

-

Ensure the this compound sample is pure and dry.

-

Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Record the mass loss and temperature continuously throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition, which is often calculated using the tangent method at the point of initial significant mass loss.[5]

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of mass loss.

-

3.2. Differential Scanning Calorimetry (DSC) Protocol

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[6] It is used to detect thermal events such as melting, crystallization, and decomposition.[7]

-

Objective: To determine the melting point, enthalpy of fusion, and to observe any exothermic or endothermic events associated with the decomposition of this compound.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the pure this compound sample into a hermetically sealed aluminum pan.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 0°C).

-

Ramp the temperature to a point beyond the expected decomposition temperature (e.g., 350°C) at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which may indicate decomposition or crystallization.

-

Determine the onset temperature and peak temperature for each thermal event.

-

Calculate the enthalpy change (ΔH) for each transition by integrating the area under the peak.

-

Visualizations

4.1. Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

4.2. Generalized Isothiocyanate Degradation Pathway

Based on studies of other isothiocyanates, a potential degradation pathway upon heating in an aqueous environment is proposed. The primary degradation product is often the corresponding amine, with the formation of N,N'-disubstituted thioureas being more relevant at neutral to basic pH values.[3]

Caption: Generalized degradation pathway of isothiocyanates in an aqueous medium.

Conclusion

While specific experimental data on the thermal stability of this compound is not currently available in the public domain, this guide provides a robust framework for its determination. By following the detailed TGA and DSC protocols, researchers can generate the necessary data to create a comprehensive thermal stability profile. Understanding the thermal properties of this compound is essential for its successful application in research, particularly in the development of new therapeutic agents. The provided workflows and pathway diagrams serve as valuable tools for planning and interpreting these critical experiments.

References

- 1. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. torontech.com [torontech.com]

In-Depth Technical Guide to 2-Cyanoethyl Isothiocyanate (3-Isothiocyanatopropanenitrile)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoethyl isothiocyanate, systematically known as 3-isothiocyanatopropanenitrile, is an organic compound featuring both a nitrile (-C≡N) and an isothiocyanate (-N=C=S) functional group. This dual functionality makes it a versatile reagent in organic synthesis and a molecule of interest for applications in medicinal chemistry and materials science. The presence of the electrophilic isothiocyanate group allows for reactions with nucleophiles, while the nitrile group can undergo various transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental details and data.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-Isothiocyanatopropanenitrile | PubChem |

| Molecular Formula | C₄H₄N₂S | PubChem |

| Molecular Weight | 112.15 g/mol | Calculated |

| SMILES | N#CCCN=C=S | PubChem |

| Structure |  |

Synthesis of this compound

The synthesis of isothiocyanates can be achieved through several general methods, which can be adapted for the preparation of this compound. A common and effective method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.

Experimental Protocol: General Synthesis of Alkyl Isothiocyanates from Primary Amines

This protocol describes a general two-step, one-pot synthesis that can be adapted for this compound, starting from 3-aminopropanenitrile.

Materials:

-

3-Aminopropanenitrile

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable organic base

-

A desulfurating agent (e.g., tosyl chloride, ethyl chloroformate, or di-tert-butyl dicarbonate)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Formation of the Dithiocarbamate Salt (in situ):

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopropanenitrile (1 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the formation of the dithiocarbamate salt is complete (monitoring by TLC is recommended).

-

-

Decomposition to the Isothiocyanate:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add the desulfurating agent (1 equivalent) to the mixture. The choice of desulfurating agent may influence reaction conditions and work-up.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-